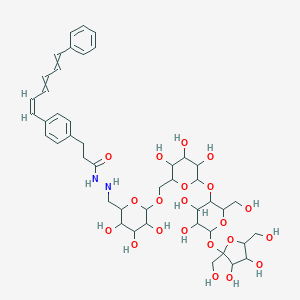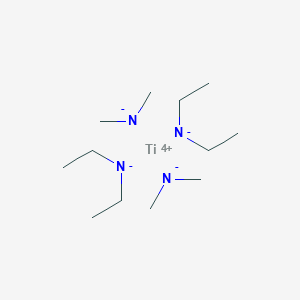![molecular formula C8H11ClO5 B054119 Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate CAS No. 111463-18-4](/img/structure/B54119.png)
Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has various applications in the field of science.
Mechanism of Action
The mechanism of action of Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate is not well understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. This compound has also been shown to have antitumor and antiviral activity, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate has several advantages for lab experiments. It is readily available, easy to handle, and has a long shelf life. However, this compound has some limitations. It is toxic and must be handled with care. It is also relatively expensive, making it less accessible for some researchers.
Future Directions
There are several future directions for the research and development of Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate. One potential direction is the development of new drugs based on the properties of this compound. Another direction is the exploration of the mechanism of action of this compound to better understand its effects on the body. Additionally, there is potential for the use of this compound in the development of new materials, such as polymers and coatings.
Conclusion:
This compound is a compound that has various applications in scientific research. Its unique properties make it a promising candidate for the development of new drugs and materials. While there are limitations to its use, the future directions for research and development of this compound are promising.
Synthesis Methods
Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate is synthesized using a specific method that involves the reaction of chloroacetyl chloride with ethylene glycol in the presence of a catalyst. The resulting product is then treated with sodium acetate to produce the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
Methyl [2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound is also used as a solvent in the extraction of natural products and as a stabilizer in the production of polymers.
properties
CAS RN |
111463-18-4 |
|---|---|
Molecular Formula |
C8H11ClO5 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
methyl 2-[2-(2-chloro-2-oxoethyl)-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C8H11ClO5/c1-12-7(11)5-8(4-6(9)10)13-2-3-14-8/h2-5H2,1H3 |
InChI Key |
ZWSBNHOQGVKTRL-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1(OCCO1)CC(=O)Cl |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC(=O)Cl |
synonyms |
METHYL 2-(2-((CHLOROCARBONYL)METHYL)-1,3-DIOXOLAN-2-YL)ACETATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



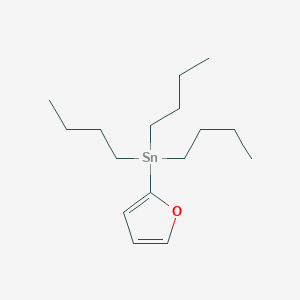
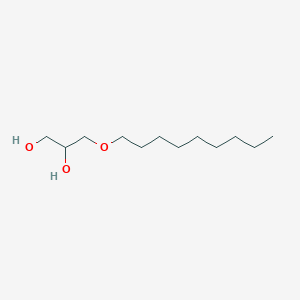


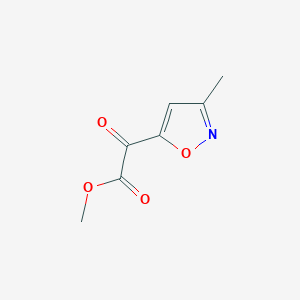

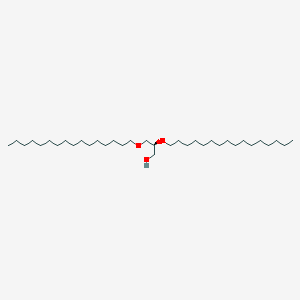
![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)

![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)
